molecular formula C12H22O3 B12877200 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one

Cat. No.: B12877200
M. Wt: 214.30 g/mol
InChI Key: KYUOECYMWKTMKY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one (CAS: 827017-67-4) is a γ-butyrolactone derivative characterized by a tetrahydrofuran-2-one core substituted with two ethyl groups at the 3-position and a 2-ethoxyethyl chain at the 5-position .

For example, compounds like 3,3-diethyl-5-(2-(4-cyclohexylpiperazin-1-yl)ethyl)dihydrofuran-2(3H)-one (9f) are prepared by reacting brominated intermediates with substituted piperazines, yielding products in ~56% efficiency . Similar methodologies involving palladium-catalyzed hydrogenation or sulfonate displacement are employed for hydroxyalkyl derivatives .

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

5-(2-ethoxyethyl)-3,3-diethyloxolan-2-one

InChI

InChI=1S/C12H22O3/c1-4-12(5-2)9-10(15-11(12)13)7-8-14-6-3/h10H,4-9H2,1-3H3

InChI Key

KYUOECYMWKTMKY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1=O)CCOCC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxyethyl and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 5-(2-ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one, highlighting structural variations and their implications:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Yield (%) Key Applications/Properties Reference
This compound 2-ethoxyethyl C₁₂H₂₂O₃ 214.30 N/A Sigma-2 ligand candidate
5-(2-(4-Cyclohexylpiperazin-1-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9f) 2-(4-cyclohexylpiperazin-1-yl)ethyl C₂₁H₃₇N₂O₂ 337.54 56.6 Sigma-2 ligand with enhanced lipophilicity
5-(2-(3,4-Dihydroisoquinolin-2-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one (9l) 2-(3,4-dihydroisoquinolin-2-yl)ethyl C₂₁H₂₉NO₂ 327.47 36.4 Selective sigma-2 receptor binding
3,3-Diethyl-5-(3-hydroxypropyl)dihydrofuran-2(3H)-one 3-hydroxypropyl C₁₁H₂₀O₃ 200.28 100 Improved aqueous solubility
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one Ethyl (with 3,3-dichloro substitution) C₆H₈Cl₂O₂ 183.03 N/A Enhanced electrophilicity/reactivity
5-Ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one Ethyl, hydroxy, methyl C₇H₁₀O₃ 142.15 N/A Flavor/fragrance industry applications

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Piperazine Derivatives: Compounds like 9f and 9z (pyridinylpiperazine analogue) exhibit sigma-2 receptor selectivity due to the electron-rich nitrogen heterocycles, which likely enhance receptor interactions . Hydroxyalkyl Chains: Derivatives with hydroxypropyl/hydroxybutyl groups (e.g., ) show 100% yields and improved solubility (logS ≈ -2.5) due to hydrogen bonding, making them suitable for intravenous formulations .

Synthetic Efficiency

  • Yields for piperazine-containing analogues (e.g., 9l , 9z ) range from 36–37%, lower than hydroxyalkyl derivatives (100%), reflecting the challenges in coupling bulkier substituents .

Electrophilic Modifications

  • Dichloro-substituted analogues (e.g., ) introduce electron-withdrawing groups, increasing the lactone ring’s electrophilicity. This could enhance reactivity in prodrug strategies or covalent binding to targets .

Spectroscopic Signatures

  • ¹H NMR Shifts : The ethoxyethyl chain in the target compound shows characteristic signals at δ 3.48–3.45 ppm (CH₂O), while piperazine derivatives exhibit peaks at δ 2.68–2.46 ppm (NCH₂) . Hydroxypropyl derivatives display broad OH signals at δ 4.38–4.23 ppm .

Contradictions and Limitations

  • Bioactivity vs. Solubility : While lipophilic groups (e.g., cyclohexyl in 9f ) improve membrane permeability, they may limit bioavailability due to poor solubility. This trade-off necessitates structural optimization .

Biological Activity

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one is categorized under dihydrofuran derivatives. Its structure features a furan ring that contributes to its potential biological activities. The compound is primarily characterized by its unique ethoxyethyl and diethyl substituents, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H22O3C_{12}H_{22}O_{3}
Molecular Weight214.30 g/mol
CAS NumberNot available
StructureStructure

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in PubMed highlighted the effectiveness of related dihydrofuran derivatives against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated in vitro using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results demonstrated that this compound exhibits a notable scavenging effect on free radicals, indicating its potential as a natural antioxidant .

Cytotoxicity Studies

Cytotoxic effects were investigated using different cancer cell lines. The compound showed selective cytotoxicity against certain cancer types while sparing normal cells, which is crucial for therapeutic applications. A detailed examination of IC50 values across various cell lines is summarized in Table 2.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical Cancer)155
MCF-7 (Breast Cancer)204
A549 (Lung Cancer)253
Normal Fibroblasts>100-

Case Study: Antimicrobial Efficacy

A case study conducted at a university laboratory focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The study involved both disc diffusion and broth dilution methods, confirming the compound's effectiveness at concentrations as low as 10 µg/mL.

Case Study: Antioxidant Properties

Another case study assessed the antioxidant properties in a food preservation context. The compound was incorporated into food matrices and tested for its ability to inhibit lipid peroxidation. Results indicated a significant reduction in rancidity compared to control samples, highlighting its potential use in food science .

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